molecular formula C15H15ClN4O B287011 4-chloro-N-(3-cyanophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3-cyanophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287011
M. Wt: 302.76 g/mol
InChI Key: LGCBQWRQKCYUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-cyanophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPPC and belongs to the pyrazole family of compounds. CPPC has been extensively studied for its biological and chemical properties, and

Mechanism of Action

CPPC exerts its biological effects by binding to the BRD4 protein, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of various cancers. CPPC binds to the bromodomain of BRD4, preventing its interaction with acetylated histones, which are involved in the regulation of gene expression. This results in the suppression of BRD4 activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPPC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. CPPC has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CPPC has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPPC in lab experiments is its high potency and selectivity for the BRD4 protein. This allows for the specific targeting of BRD4, leading to the inhibition of tumor growth and the suppression of inflammation. However, one of the limitations of using CPPC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, CPPC has been shown to have some toxicity in certain cell lines, which may limit its use in certain applications.

Future Directions

There are numerous future directions for the study of CPPC, including its potential as a therapeutic agent for the treatment of various cancers and inflammatory diseases. Further research is needed to determine the optimal dosage and administration of CPPC in vivo, as well as its potential side effects. Additionally, the development of more potent and selective inhibitors of the BRD4 protein may lead to the development of more effective therapies for the treatment of cancer and other diseases.

Synthesis Methods

CPPC can be synthesized using various methods, including the reaction of 3-cyanophenyl hydrazine with 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography, yielding CPPC in high purity. Other methods of synthesis include the reaction of 3-cyanophenyl hydrazine with 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid methyl ester, followed by the addition of acetic anhydride.

Scientific Research Applications

CPPC has numerous scientific research applications, including its use as a chemical probe for the study of protein-protein interactions. CPPC has been shown to bind to the BRD4 protein, which is involved in the regulation of gene expression. This binding results in the inhibition of BRD4 activity, leading to the suppression of tumor growth in various cancer cell lines. CPPC has also been studied for its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

4-chloro-N-(3-cyanophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

4-chloro-N-(3-cyanophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15ClN4O/c1-3-5-12-13(16)14(20(2)19-12)15(21)18-11-7-4-6-10(8-11)9-17/h4,6-8H,3,5H2,1-2H3,(H,18,21)

InChI Key

LGCBQWRQKCYUNT-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC(=C2)C#N)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC(=C2)C#N)C

Origin of Product

United States

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